![molecular formula C10H17NO4 B13690907 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester CAS No. 159949-94-7](/img/structure/B13690907.png)
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester is a chemical compound with the molecular formula C10H17NO4 It is commonly used in various chemical reactions and industrial applications due to its unique properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester typically involves the esterification of 2-Propenoic acid with 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers.
Biology: The compound is utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Industry: The compound is used in the production of coatings, adhesives, and sealants due to its excellent adhesive properties.
Wirkmechanismus
The mechanism of action of 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester involves its ability to undergo polymerization reactions. The ester group can participate in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique mechanical and chemical properties, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]oxy]methyl ester
- Methacrylic acid, ethyl ester
- 2-Propenoic acid, 2-methyl-, 1,1-dimethylethyl ester
Uniqueness
2-Propenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl ester is unique due to its specific ester group, which imparts distinct reactivity and properties. Compared to similar compounds, it offers better polymerization characteristics and enhanced stability, making it a preferred choice in various industrial and research applications.
Eigenschaften
CAS-Nummer |
159949-94-7 |
|---|---|
Molekularformel |
C10H17NO4 |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl prop-2-enoate |
InChI |
InChI=1S/C10H17NO4/c1-5-8(12)14-7-6-11-9(13)15-10(2,3)4/h5H,1,6-7H2,2-4H3,(H,11,13) |
InChI-Schlüssel |
BCDGNKDNRWGUJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Tetrahydropyranyl)oxy]-2-butynoic Acid](/img/structure/B13690827.png)
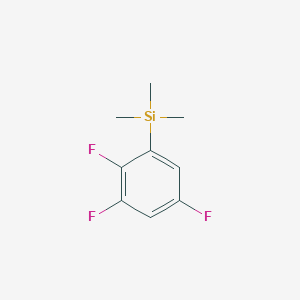
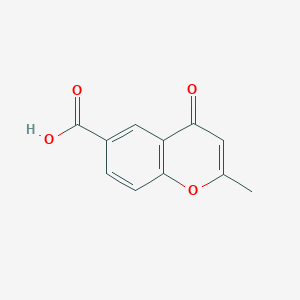
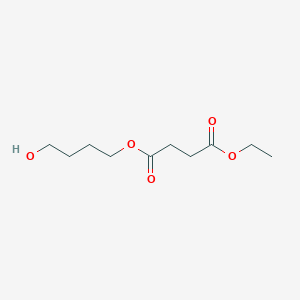
![11-(3-Biphenylyl)-12-[4-(4-biphenylyl)-6-phenyl-1,3,5-triazin-2-yl]-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B13690843.png)
![Ethyl 2-(imidazo[1,5-a]pyridin-3-yl)acetate](/img/structure/B13690847.png)
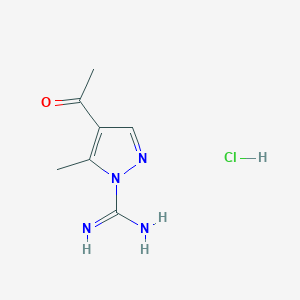
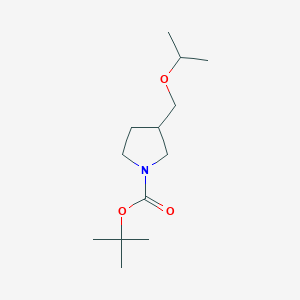

![Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13690876.png)



![5-(4-Chloro-2,6-difluorophenyl)-1-oxa-5-azaspiro[2.5]octane](/img/structure/B13690902.png)
